molecular formula C13H11NO B2408921 Cyclopropyl(3-quinolinyl)methanone CAS No. 882748-02-9

Cyclopropyl(3-quinolinyl)methanone

Cat. No.: B2408921
CAS No.: 882748-02-9
M. Wt: 197.237
InChI Key: KECKWKUTFLTVIP-UHFFFAOYSA-N
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Description

Cyclopropyl(3-quinolinyl)methanone is a chemical compound with the molecular formula C₁₃H₁₁NO. This compound is notable for its unique structure, which combines a cyclopropyl group with a quinoline moiety. The quinoline nucleus is a bicyclic structure that is widely found in nature and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-quinolinyl)methanone typically involves the reaction of cyclopropyl ketones with quinoline derivatives. One common method includes the use of cyclopropylcarbonyl chloride and 3-quinolinecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-quinolinyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Cyclopropyl(3-quinolinyl)methanol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Cyclopropyl(3-quinolinyl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-quinolinyl)methanone involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. The compound’s effects on cancer cells are believed to involve the induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(3-quinolinyl)methanol: A reduced form of Cyclopropyl(3-quinolinyl)methanone.

    Cyclopropyl(3-quinolinyl)carboxylic acid: A carboxylated derivative.

    Cyclopropyl(3-quinolinyl)amine: An amine derivative.

Uniqueness

This compound is unique due to its combination of a cyclopropyl group with a quinoline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

cyclopropyl(quinolin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(9-5-6-9)11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECKWKUTFLTVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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